Cas no 52749-50-5 (8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one)
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one
- 2(1H)-Quinolinone, 3,4-dihydro-8-hydroxy-
- 8-hydroxy-3,4-dihydro-1H-quinolin-2-one
- 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 8-HYDROXY-3,4-DIHYDRO-2-QUINOLINONE
- 8-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline
- 8-Hydroxy-3,4-dihydrocarbostyril
- 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
- UDKMDIKMJWOSJP-UHFFFAOYSA-N
- AB22449
- MLS002704063
- NSC108381
- AS-77593
- Z1198166008
- 8-Hydroxy-3,4-dihydrocarbstyril
- SCHEMBL2230502
- FT-0656010
- C91134
- CS-0102444
- F2147-8760
- NSC-108381
- SMR001570770
- SY341052
- 8-Hydroxy-2(1H)-3,4-dihydroquinolinone
- 8-hydroxy-3,4-dihydro-carbostyril
- 8-hydroxy-3,4-dihydro-1h-quinolin-one
- EN300-1215672
- 52749-50-5
- CHEMBL1733563
- MFCD05721199
- AKOS006295731
- DTXSID80296227
- A829232
-
- MDL: MFCD05721199
- Inchi: 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)
- InChI Key: UDKMDIKMJWOSJP-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1NC(CC2)=O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- XLogP3: 0.7
Experimental Properties
- Color/Form: Yellowish crystal or powder
- Density: 1.282
- Boiling Point: 381.9 °C at 760 mmHg
- Flash Point: 184.8 °C
- Refractive Index: 1.604
- PSA: 49.33000
- LogP: 1.41490
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004726-5g |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 95% | 5g |
$1650.33 | 2023-09-01 | |
| Alichem | A189004726-10g |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 95% | 10g |
$2356.33 | 2023-09-01 | |
| Alichem | A189004726-25g |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 95% | 25g |
$4240.00 | 2023-09-01 | |
| Ambeed | A764881-50mg |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 98% | 50mg |
$87.00 | 2022-05-17 | |
| Ambeed | A764881-100mg |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 98% | 100mg |
$57.0 | 2025-04-18 | |
| Ambeed | A764881-250mg |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 98% | 250mg |
$96.0 | 2025-04-18 | |
| Ambeed | A764881-1g |
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one |
52749-50-5 | 98% | 1g |
$240.0 | 2025-04-18 | |
| Chemenu | CM144945-1g |
8-Hydroxy-3,4-dihydro-2-quinolinone |
52749-50-5 | 97% | 1g |
$608 | 2021-08-05 | |
| TRC | H941405-25mg |
8-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
52749-50-5 | 25mg |
$ 133.00 | 2023-09-07 | ||
| TRC | H941405-50mg |
8-Hydroxy-3,4-dihydro-2(1H)-quinolinone |
52749-50-5 | 50mg |
$ 259.00 | 2023-09-07 |
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Suppliers
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Research Brief on 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 52749-50-5): Recent Advances and Applications
8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 52749-50-5) is a tetrahydroquinoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its hydroxyl and ketone functional groups, exhibits a range of biological activities, making it a promising candidate for therapeutic development. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, shedding light on its potential in treating various diseases.
One of the key areas of research has focused on the compound's neuroprotective effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one exhibits significant antioxidant properties, which may contribute to its ability to mitigate oxidative stress in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study utilized in vitro models to show that the compound effectively scavenges reactive oxygen species (ROS) and reduces neuronal cell death, suggesting its potential as a neuroprotective agent.
In addition to its neuroprotective effects, recent research has highlighted the compound's anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2022 reported that 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. These findings suggest that the compound could be developed as a novel anti-inflammatory agent, potentially offering advantages over existing therapies due to its dual antioxidant and anti-inflammatory activities.
The synthesis and optimization of 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route for the compound, utilizing a catalytic asymmetric hydrogenation approach. This method not only improves the efficiency of production but also allows for the generation of enantiomerically pure forms, which could be crucial for its pharmacological applications. The study emphasized the importance of stereochemistry in the compound's biological activity, paving the way for further structure-activity relationship (SAR) studies.
Another promising avenue of research involves the compound's potential as an anticancer agent. Preliminary studies have shown that 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. A 2023 study in the European Journal of Medicinal Chemistry identified the compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer. These findings underscore the need for further preclinical evaluation to assess its efficacy and safety in vivo.
Despite these promising findings, challenges remain in the development of 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Recent advances in drug delivery systems, such as nanoparticle-based formulations, may offer solutions to some of these challenges, as suggested by a 2023 review in Advanced Drug Delivery Reviews.
In conclusion, 8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 52749-50-5) represents a versatile scaffold with significant potential in medicinal chemistry. Its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects, make it a compelling candidate for further research and development. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanisms of action, and advancing it through preclinical and clinical trials to realize its therapeutic potential.
52749-50-5 (8-hydroxy-1,2,3,4-tetrahydroquinolin-2-one) Related Products
- 93-26-5(N-(2-Methoxyphenyl)acetamide)
- 97-36-9(2,4-Dimethylacetoacetanilide)
- 87-17-2(Salicylanilide)
- 120-00-3(Fast Blue BB)
- 91-56-5(Isatin)
- 92-73-9(N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide)
- 59-48-3(Oxindole)
- 22246-18-0(3,4-Dihydro-7-hydroxyquinoline-2(1H)-one)
- 92-15-9(o-Acetoacetanisidide)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)